molecular formula C20H15ClFN3OS B11256959 N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11256959
M. Wt: 399.9 g/mol
InChI Key: BLBOYGQJOCWSLW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a combination of chloro, methyl, and fluorophenyl groups attached to an imidazo[2,1-b][1,3]thiazole core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, followed by the introduction of the chloro, methyl, and fluorophenyl groups. Common reagents used in these reactions include halogenating agents, methylating agents, and fluorinating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial production methods aim to optimize reaction conditions, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The common reagents used in these reactions include halogenating agents (e.g., chlorine, bromine), methylating agents (e.g., methyl iodide), and fluorinating agents (e.g., hydrogen fluoride). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)-2-propenamide
  • 3-chloro-N-(2-fluorophenyl)-4-methoxybenzamide
  • 4-fluorophenyl N-(4-chloro-2-methylphenyl)carbamate

Uniqueness

N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide stands out due to its unique combination of functional groups and its imidazo[2,1-b][1,3]thiazole core

Properties

Molecular Formula

C20H15ClFN3OS

Molecular Weight

399.9 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C20H15ClFN3OS/c1-11-15(21)4-3-5-16(11)23-19(26)18-12(2)25-10-17(24-20(25)27-18)13-6-8-14(22)9-7-13/h3-10H,1-2H3,(H,23,26)

InChI Key

BLBOYGQJOCWSLW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C

Origin of Product

United States

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